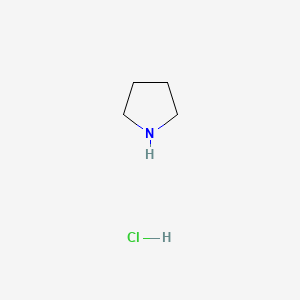

pyrrolidine hydrochloride

Descripción general

Descripción

pyrrolidine hydrochloride is a chemical compound derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine itself is a cyclic secondary amine with the molecular formula C₄H₉N. It is a colorless liquid that is miscible with water and most organic solvents. This compound is commonly used in organic synthesis and as a building block for more complex compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pyrrolidine can be synthesized through several methods. One common laboratory method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method involves the cyclization of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures and pressures .

Industrial Production Methods

Industrially, pyrrolidine is produced by the reaction of 1,4-butanediol with ammonia at temperatures between 165–200°C and pressures of 17–21 MPa. This reaction is catalyzed by cobalt and nickel oxides supported on alumina. The process is carried out in a continuous tube reactor, and the product is purified through multistage purification and separation techniques, including extractive and azeotropic distillation .

Análisis De Reacciones Químicas

Oxidation and Reduction

Pyrrolidine derivatives undergo redox transformations under controlled conditions:

Oxidation

-

Pyrrolidine hydrochloride can be oxidized to ketones or aldehydes using agents like N-bromosuccinimide (NBS) in multi-step syntheses. For example, spiro[pyrrolidine-3,3′-oxindoles] with anti-cancer activity were synthesized via oxidative ring contraction using NBS .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces pyrrolidine intermediates to secondary amines. A patent describes the reduction of azido groups to amines during the synthesis of (S)-3-amino pyrrolidine dihydrochloride .

Substitution Reactions

Substitution at the nitrogen or carbon centers is common:

O-Acylation

-

In the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]this compound, the hydroxyl group of 2-(2-hydroxyethyl)pyrrolidine was acylated with 3,4,5-trimethoxybenzoyl chloride, achieving 97.5% yield in benzene .

Nucleophilic Substitution

-

1-(2-Chloroethyl)this compound reacts with potassium carbonate and indazole derivatives via SN2 mechanisms to form pharmacologically active compounds .

Cycloaddition Reactions

Pyrrolidine derivatives participate in polar [3+2] cycloadditions (32CA):

Example

-

Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-indolines] were synthesized via 32CA between azomethine ylides and dipolarophiles. Ethanol as a solvent provided up to 96% yield due to enhanced polarity :

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Toluene | 16 | ≤26 |

| Acetonitrile | 9–12 | ≤65 |

| Ethanol | 4.5–7.5 | 69–96 |

Skeletal Modification and Ring-Opening

Pyrrolidine rings can be converted into linear dienes through nitrogen removal:

Mechanism

-

Treatment with N-sulfonylazidonate reagents induces Curtius-type rearrangement, forming isodiazene intermediates. Subsequent decomposition yields conjugated dienes (e.g., 1,3-dienes) with >90% stereoselectivity .

Coupling Reactions

Pyrrolidine derivatives engage in cross-coupling:

Suzuki Coupling

-

Palladium-catalyzed carboamination of arylthianthrenium triflates produces substituted pyrrolidines, useful in drug discovery .

Mechanistic Insights

Cycloaddition Stereoselectivity

Radical Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrrolidine derivatives have been extensively studied for their therapeutic potential across multiple disease states:

- Anticancer Agents : Recent studies have identified pyrrolidine derivatives as promising anticancer agents. For instance, compounds derived from pyrrolidine have shown efficacy against breast cancer by inhibiting histone deacetylase (HDAC) enzymes, which are crucial for cancer cell proliferation and survival. Specific compounds demonstrated low micromolar effective concentrations (EC50) in inducing apoptosis in cancer cell lines .

- Antimicrobial and Antiviral Activity : Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. Research has shown that certain pyrrolidine iminosugars act as inhibitors of glycosidases and can significantly enhance enzyme activity in conditions like Fabry disease . Additionally, pyrrolidine-based antagonists of the chemokine receptor CXCR4 have been developed to target HIV infections and cancer metastasis .

- Anti-inflammatory and Analgesic Properties : The anti-inflammatory potential of pyrrolidine compounds has been documented, with some derivatives exhibiting significant inhibition of inflammatory pathways. This makes them candidates for treating chronic inflammatory diseases .

Asymmetric Synthesis

Pyrrolidine hydrochloride plays a crucial role in asymmetric synthesis, particularly as an organocatalyst or chiral auxiliary in various reactions:

- Organocatalysis : Pyrrolidine derivatives are commonly used in asymmetric synthesis due to their ability to facilitate enantioselective reactions. They serve as catalysts in Michael additions and aldol reactions, leading to the formation of complex chiral molecules .

- Synthesis of Bioactive Compounds : The versatility of pyrrolidine allows for the construction of diverse molecular architectures. For example, spirocyclic pyrrolidines have been synthesized as potential anti-breast cancer agents through innovative synthetic routes involving Pictet–Spengler reactions .

Case Study 1: Pyrrolidine Derivatives in Diabetes Treatment

Research conducted by Guazzelli et al. (2019) synthesized polyhydroxylated pyrrolidine derivatives that inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. One derivative showed 57% inhibition against ALR2 and improved oxidative stress levels in hyperglycemic models .

Case Study 2: Pyrrolidine as Antagonists

Li et al. (2020) designed pyrrolidine-containing compounds as antagonists for the CXCR4 receptor, achieving significant inhibition rates relevant to HIV treatment and cancer therapy . These findings underscore the potential of pyrrolidine derivatives in addressing critical health challenges.

Data Table: Biological Activities of Pyrrolidine Derivatives

Mecanismo De Acción

Pyrrolidine exerts its effects through various mechanisms, depending on its derivatives and applications. It can act as a nucleophile in organic reactions, forming enamines that activate ketones and aldehydes toward nucleophilic addition . In biological systems, pyrrolidine derivatives can interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Pyrrolidine is structurally similar to other nitrogen-containing heterocycles, such as:

Pyrrole: An aromatic compound with two double bonds.

Pyrroline: A compound with one double bond.

Pyrrolizidine: A compound with two pentagonal rings.

Compared to these compounds, pyrrolidine is unique due to its saturated ring structure, which provides greater flexibility and three-dimensional coverage in molecular interactions . This makes it a valuable scaffold in drug discovery and organic synthesis.

Actividad Biológica

Pyrrolidine hydrochloride is a compound that has garnered significant attention in pharmacology due to its diverse biological activities. This article explores the various biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Pyrrolidine is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry. Its derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. This compound specifically has been studied for its potential therapeutic applications.

1. Antimicrobial Activity

Pyrrolidine derivatives have shown promising antimicrobial properties. For instance, Sreekanth and Jha (2020) synthesized 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and evaluated its antibacterial activity against various Gram-negative bacteria. The results indicated significant antibacterial efficacy, particularly against Escherichia coli and Pseudomonas aeruginosa .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid | Antibacterial | 32 |

| Phenyl-substituted pyrrolidine derivative | Antibacterial | 62.5 |

2. Anticancer Properties

Research has highlighted the anticancer potential of pyrrolidine derivatives. A study by Poyraz et al. (2023) reported on novel pyrrolidine-based benzenesulfonamide derivatives that exhibited significant antiproliferative effects against HT-29 and SH-SY5Y cancer cell lines . Compound 24 demonstrated an IC50 value of 0.029 µM against these cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 24 | HT-29 | 0.029 |

| Compound 24 | SH-SY5Y | 0.041 |

3. Cholinesterase Inhibition

The inhibition of cholinesterase enzymes is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Pyrrolidine derivatives have been identified as effective cholinesterase inhibitors. For example, compounds synthesized by Sirin et al. (2021) showed promising inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

| Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) |

|---|---|---|

| 15g | 0.029 | - |

| 15h | 0.041 | - |

4. Neuroprotective Effects

Pyrrolidine derivatives have also been studied for their neuroprotective effects. A recent investigation revealed that certain pyrrolidine compounds could protect neuronal cells from oxidative stress-induced apoptosis . This suggests potential applications in treating neurodegenerative disorders.

Case Study: Analgesic Properties

In a clinical study examining the analgesic properties of this compound (referred to as IO-1), it was found to have comparable analgesic potency to codeine at higher doses, although with notable side effects such as dizziness and nausea . This highlights the dual nature of this compound as both an analgesic and a sedative.

Propiedades

IUPAC Name |

pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZCOCSZQNREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-75-1 (Parent) | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00179826 | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25150-61-2 | |

| Record name | Pyrrolidine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolidine Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94N92BZG67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UKCP-110, a pyrrolidine nor-lobelane analog, interact with the vesicular monoamine transporter-2 (VMAT2) and affect methamphetamine self-administration?

A1: UKCP-110 exhibits high potency in inhibiting both [3H]dihydrotetrabenazine binding and [3H]dopamine uptake by interacting with VMAT2. [] This interaction ultimately leads to a decrease in methamphetamine-evoked dopamine release, a crucial mechanism underlying the rewarding effects of methamphetamine, resulting in a reduction of methamphetamine self-administration in rats. []

Q2: How do antiestrogens like nafoxidine hydrochloride, a pyrrolidine-containing compound, impact LH surges and what is the underlying mechanism?

A2: Nafoxidine hydrochloride effectively blocks LH surges induced by estradiol in immature female rats. [] This antagonistic effect is likely due to nafoxidine's ability to bind to estrogen receptors, albeit with lower affinity compared to estradiol, and subsequently interfere with the normal estrogenic signaling pathway. [] Moreover, nafoxidine inhibits the induction of cytoplasmic progestin receptors, which are crucial for progesterone's facilitatory effect on LH surges. []

Q3: Does the antiestrogen nafoxidine hydrochloride exhibit any estrogenic effects on mammary tumor lines?

A3: Interestingly, despite its classification as an antiestrogen, nafoxidine hydrochloride demonstrates estrogenic effects on both hormone-dependent and -independent MXT-3590 mammary tumor lines in mice. [] Both nafoxidine and estradiol cause translocation of the estrogen receptor to the nucleus and elevate cytoplasmic progesterone receptor levels, ultimately leading to partial tumor growth stimulation in the independent line. []

Q4: How does the pyrrolidine derivative, bepridil, impact the cardiovascular system?

A4: Bepridil, classified as a slow channel blocker, exhibits diverse cardiovascular effects. Intravenously, it reduces systemic and coronary vascular resistance, causing a decrease in blood pressure, while minimally affecting cardiac output. [] Intracoronary administration increases coronary blood flow and venous oxygen content while decreasing myocardial oxygen consumption, suggesting a potential improvement in oxygen utilization efficiency. []

Q5: What is the molecular formula and weight of pyrrolidine hydrochloride?

A5: The molecular formula of this compound is C4H10ClN, and its molecular weight is 107.59 g/mol.

Q6: How do structural variations within the pyrrolidine nor-lobelane analogs influence their interaction with VMAT2?

A6: The cis isomer, UKCP-110, demonstrates higher potency in inhibiting [3H]dihydrotetrabenazine binding and [3H]dopamine uptake compared to its trans isomers, UKCP-111 and UKCP-112. [] This difference highlights the importance of stereochemistry in influencing the interaction with VMAT2 and the resulting pharmacological activity. []

Q7: What is the pharmacokinetic profile of E4101, a pyrrolidine-containing dopamine DA1 receptor agonist, in dogs?

A7: Following intravenous administration, E4101 exhibits a three-compartment pharmacokinetic model with a mean residence time of 14.5 minutes and a total clearance of 78 ml/min/kg. [] Oral bioavailability is low at 3.6%, but co-administration with ascorbic acid significantly improves the area under the concentration curve (AUC), suggesting a potential strategy for enhancing its bioavailability. []

Q8: How does milnacipran, a serotonin/noradrenaline reuptake inhibitor, exert its analgesic effects in a rat model of osteoarthritis pain?

A8: Milnacipran demonstrates antinociceptive effects in the monosodium iodoacetate model of osteoarthritis pain in rats. [] This effect is mediated through a combination of descending serotonergic and noradrenergic pathways, as well as opioidergic mechanisms. [] Importantly, the activity of these pathways and milnacipran's mechanism of action vary depending on the stage of the disease model. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.